molecular formula C17H15NO5 B4018173 2-hydroxy-N-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]benzamide

2-hydroxy-N-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]benzamide

Cat. No. B4018173
M. Wt: 313.30 g/mol
InChI Key: OPENBHLTHGTJCX-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-hydroxy-N-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]benzamide” is a compound that falls within the realm of organic chemistry, specifically within the study of benzamides and their derivatives. These compounds are of interest for their diverse chemical behaviors and potential applications in various fields, including materials science and pharmacology.

Synthesis Analysis

The synthesis of related benzamide derivatives often involves condensation reactions, as seen in the preparation of N-(3-hydroxyphenyl) benzamide through the condensation of 3-hydroxyaniline with benzoyl chloride in aqueous medium (Abbasi et al., 2014). Similar methodologies could be adapted for synthesizing the target compound by modifying the functional groups involved.

Molecular Structure Analysis

Molecular structure analysis of benzamide derivatives, like the novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, employs X-ray diffraction and DFT calculations to elucidate crystal structures and electronic properties (Demir et al., 2015). These techniques could be applied to understand the geometric and electronic structure of the compound .

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, including acylation and cyclization, to form complex structures like 3-hydroxyisoindolin-1-ones via rhodium-catalyzed oxidative acylation (Sharma et al., 2012). Such reactions highlight the chemical versatility and reactivity of these compounds.

Physical Properties Analysis

The physical properties of benzamide derivatives can be studied through spectroscopic methods and DFT calculations, which provide insights into vibrational frequencies, HOMO-LUMO gaps, and molecular electrostatic potential surfaces (Barım & Akman, 2019). These properties are crucial for understanding the compound's stability and reactivity.

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including their reactivity and interaction with other molecules, can be inferred from studies on their synthesis and reactions. For example, the acylation reactions used to synthesize N-(2-bromo-4-methoxyphenyl)acrylamide provide insight into the electrophilic character of the acyl group and its reactivity towards nucleophiles (Jia-cheng, 2012).

properties

IUPAC Name

2-hydroxy-N-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-23-15-10-11(6-8-14(15)20)7-9-16(21)18-17(22)12-4-2-3-5-13(12)19/h2-10,19-20H,1H3,(H,18,21,22)/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPENBHLTHGTJCX-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NC(=O)C2=CC=CC=C2O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NC(=O)C2=CC=CC=C2O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49818777
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-hydroxy-N-[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydroxy-N-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]benzamide
Reactant of Route 2
Reactant of Route 2
2-hydroxy-N-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]benzamide
Reactant of Route 3
2-hydroxy-N-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]benzamide
Reactant of Route 4
2-hydroxy-N-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]benzamide
Reactant of Route 5
Reactant of Route 5
2-hydroxy-N-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]benzamide
Reactant of Route 6
Reactant of Route 6
2-hydroxy-N-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.